4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

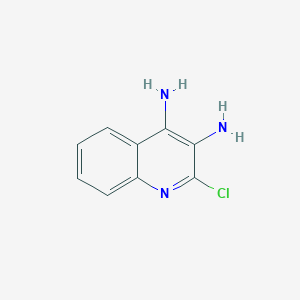

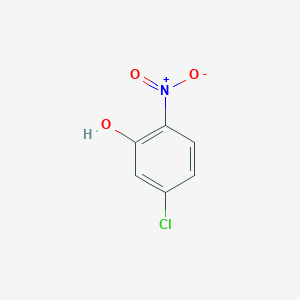

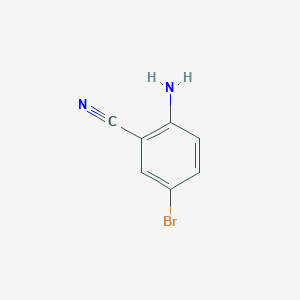

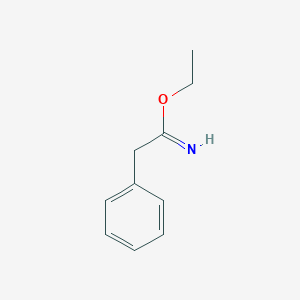

“4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

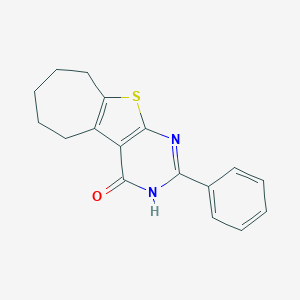

Various functionalized derivatives of this compound were synthesized via the reaction of hydrazonoyl halides with either 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cyclohepta-[4,5]thieno[2,3-d]pyrimidin-4-one or its methylthio derivative . The mechanism and the regioselectivity of the studied reactions were investigated and discussed .Molecular Structure Analysis

The molecular structure of “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is complex due to the presence of multiple fused rings. The compound contains a thiophene ring fused to a pyrimidine ring, forming a cyclohepta-thieno-pyrimidinone structure .Chemical Reactions Analysis

The chemical reactions involving “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” primarily involve its reaction with hydrazonoyl halides . The reactions lead to the formation of various functionalized derivatives .科学研究应用

Synthesis and Antimicrobial Activity

Synthesis, Characterization, and Antimicrobial Activity of Substituted Tricyclic Compounds : A study explored the synthesis and biological activity of new substituted tricyclic compounds, showing significant antibacterial and antifungal activities. This research contributes to understanding how modifications to the chemical structure can enhance antimicrobial efficacy (Mittal, Sarode, & Vidyasagar, 2011).

Green Synthesis Approaches

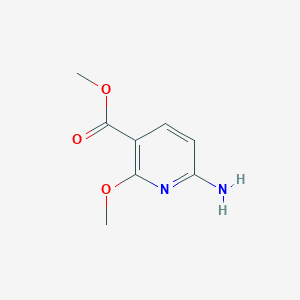

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : This paper reports a greener approach to synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones using a catalytic four-component reaction. The methodology is noted for its step economy and ease of purification, indicating an environmentally friendly alternative to traditional synthesis methods (Shi et al., 2018).

Biological Activities and Mechanisms

Synthesis and Biological Activity of New Functionalised Cyclohepta[4,5]-thieno[2,3-d][1,2,4] Triazolo[4,3-a]pyrimidin-5-ones : The synthesis of various functionalized derivatives and their biological activities were investigated. These compounds' mechanisms and regioselectivity were studied, offering insights into their potential therapeutic applications (Shawali et al., 2006).

Antitumor and Anticancer Properties

Synthesis and Antitumor Activity of Benzo[6″,7″]cyclohepta[1″,2″4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

: A study focused on the synthesis of novel compounds and their potent antitumor activity against liver and breast cancer cell lines, highlighting the compound's relevance in developing new anticancer drugs (Edrees & Farghaly, 2017).

属性

IUPAC Name |

5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHXDARXJGVERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236613 |

Source

|

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

CAS RN |

87752-94-1 |

Source

|

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)

![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)